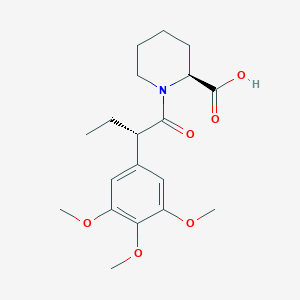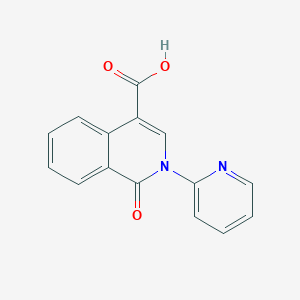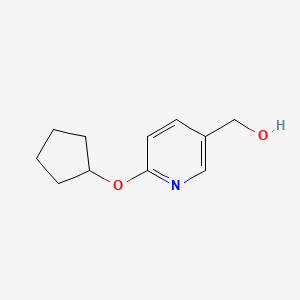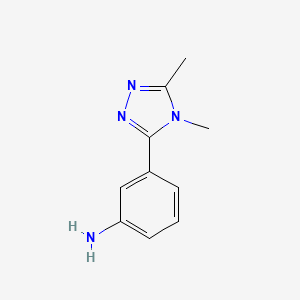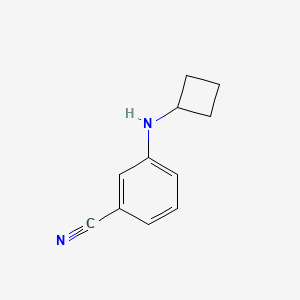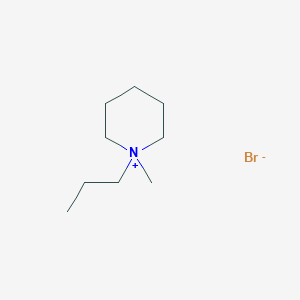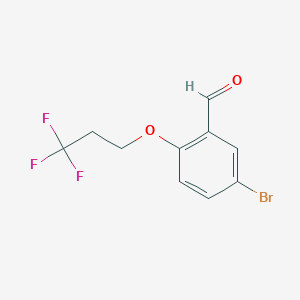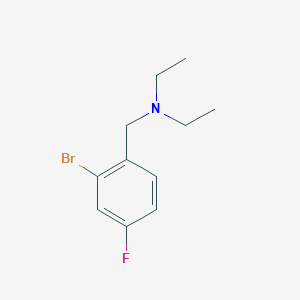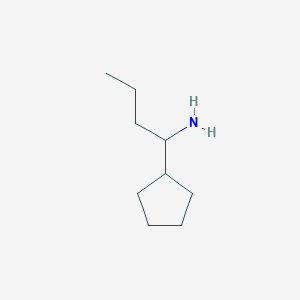
1-Cyclopentyl-butylamine
Descripción general
Descripción
1-Cyclopentyl-butylamine is a chemical compound with the molecular formula C9H19N. It is an organic compound that falls under the category of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like 1-Cyclopentyl-butylamine can be achieved through several methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves the reduction of nitriles or amides and nitro compounds . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is also a possible method .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-butylamine can be represented by its molecular formula C9H19N. The structure consists of a cyclopentyl group (a cyclic compound with 5 carbon atoms) and a butylamine group (a linear chain of 4 carbon atoms with an amine group at one end) .
Chemical Reactions Analysis
Amines like 1-Cyclopentyl-butylamine can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .
Aplicaciones Científicas De Investigación
Gas Sensing Materials
Research demonstrates the use of Au nanoparticles modified MoO3 nanobelts for ultra-sensitive and selective sensing of 1-butylamine, a compound structurally related to 1-Cyclopentyl-butylamine. The unique layered structure and the catalytic reaction mechanism between 1-butylamine and lattice oxygen of MoO3 enhanced by Au nanoparticles suggest potential applications of similar compounds in developing high-performance gas sensors for detecting amines (Fu et al., 2021).
Chemodosimetric Sensors
A study on the selective detection of hydrazine over other amines, including butylamine, using naphthalimide trifluoroacetyl acetonate highlights the potential of structurally related amines for the development of selective chemodosimetric sensors. This research underlines the importance of specific chemical functionalities for the selective sensing of hazardous materials (Lee et al., 2013).
Advanced Materials and Drug Research
The synthesis and characterization of tert-butylammonium N-acetylglycinate monohydrate demonstrate the versatile applications of butylamine derivatives in the fields of advanced materials and drug research. The study combines experimental and theoretical approaches to explore the molecular and electronic properties of the compound, suggesting the broader relevance of such chemical structures in material science and pharmaceuticals (Senthilkumar et al., 2020).
Antitumor Activity
Another area of interest is the modification of platinum compounds with amines, including butylamine derivatives, to enhance their antitumor activity. Research shows that replacing one amine group with butylamine ligands in platinum compounds significantly increases their cytotoxicity against tumor cells, including those resistant to cisplatin. This suggests a potential application of 1-Cyclopentyl-butylamine in the development of new antitumor agents (Prokop et al., 2004).
Propiedades
IUPAC Name |
1-cyclopentylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGMKPLENXJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



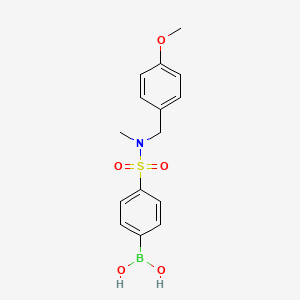
![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)
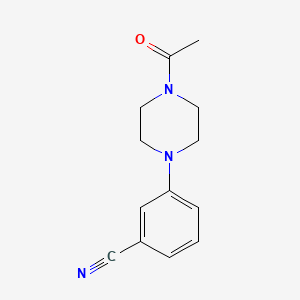

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
